molecular formula C24H17FN4O3 B2413092 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-74-8

3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2413092
CAS No.: 901030-74-8
M. Wt: 428.423
InChI Key: YBXJVSOYFUSSKR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethoxyphenyl, fluorine, and nitrophenyl groups. Such structural diversity makes it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O3/c1-2-32-19-9-6-15(7-10-19)23-21-14-26-22-11-8-16(25)12-20(22)24(21)28(27-23)17-4-3-5-18(13-17)29(30)31/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXJVSOYFUSSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives. It can be investigated for its potential as an anticancer, antimicrobial, or antiviral agent. The presence of the nitrophenyl group suggests possible interactions with biological targets involved in oxidative stress and inflammation .

Industry

In the materials science field, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the fluorine and nitrophenyl groups, make it a candidate for such applications .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline in biological systems likely involves interactions with specific enzymes or receptors. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells. The fluorine atom can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    8-Fluoroquinoline: Similar in structure but lacks the pyrazole and nitrophenyl groups.

    3-Nitroquinoline: Contains the nitro group but lacks the pyrazole and ethoxyphenyl groups.

Uniqueness

3-(4-Ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties .

Biological Activity

The compound 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazones with carbonyl compounds.
  • Introduction of Substituents : Various substituents can be introduced at different positions on the pyrazole ring to enhance biological activity.
  • Fluorination and Ethoxylation : Specific modifications such as fluorination at the 8-position and ethoxylation at the 4-position can significantly impact the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazolo[4,3-c]quinoline derivatives. For instance, derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC), which varies based on structural modifications.

CompoundMIC (μg/mL)Activity
This compound32Moderate
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline16Strong

Anti-inflammatory Activity

The anti-inflammatory effects of this compound class are primarily attributed to their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Research indicates that these compounds can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • In vitro Studies : In RAW 264.7 cells, the compound demonstrated significant inhibition of LPS-induced NO production with an IC50 value comparable to standard anti-inflammatory drugs.
CompoundIC50 (μM)Mechanism
This compound0.39iNOS Inhibition
Control (1400 W)0.35iNOS Inhibition

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted to understand how structural variations influence biological activity. Key findings include:

  • Position of Substituents : Substituents at the para-position generally enhance activity compared to ortho or meta positions.
  • Electron-Withdrawing vs. Electron-Donating Groups : Electron-withdrawing groups tend to increase potency against inflammatory markers, while electron-donating groups may reduce cytotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-c]quinoline derivatives:

  • Anti-inflammatory Study : A recent investigation reported that a derivative with a nitrophenyl group significantly reduced inflammation in animal models by inhibiting iNOS and COX-2 pathways.
  • Cytotoxicity Assessment : Another study indicated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic window.

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